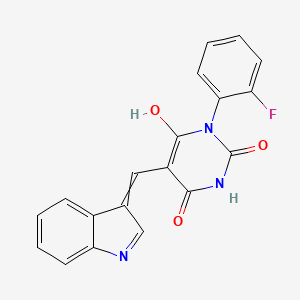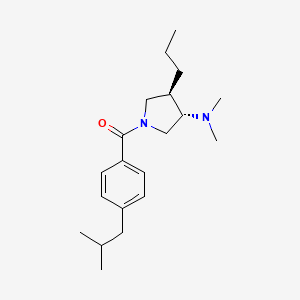![molecular formula C17H22N4O2 B5577997 N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals that include various functional groups such as acetamides and triazoles, which are known for their diverse chemical behaviors and applications in different fields, including medicinal chemistry and material science.
Synthesis Analysis
Similar compounds have been synthesized through multi-step chemical reactions involving nucleophilic substitution, cyclization, and acetylation processes. A common approach involves the aminolysis of activated thioacetate or chloroacetate derivatives followed by alkylation or acylation reactions to introduce the desired functional groups (Berest et al., 2011).
Molecular Structure Analysis
The molecular geometry, vibrational frequencies, and chemical shift values can be determined using spectroscopic methods such as NMR, IR, and X-ray crystallography. DFT calculations are often used to predict and confirm the molecular structure, electronic properties, and reactivity of such compounds (Orek et al., 2012).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including cyclization, oxidation, and nucleophilic substitution, influenced by their functional groups. Their reactivity can be tailored by modifying the substituents on the triazole or acetamide moieties (Galeazzi et al., 1996).
科学的研究の応用
GSK189254 and Cognitive Performance in Preclinical Models
GSK189254, a histamine H3 receptor antagonist, demonstrated high affinity for human and rat H3 receptors and showed potential therapeutic effects for dementia in Alzheimer's disease and other cognitive disorders. In preclinical models, GSK189254 significantly improved cognitive performance across various paradigms, including passive avoidance, water maze, object recognition, and attentional set shift tasks. This suggests its potential application in enhancing cognitive functions and treating related disorders (Medhurst et al., 2007).
Novel Histamine H3 Receptor Antagonists for Neuropathic Pain
GSK207040 and GSK334429, structurally novel histamine H3 receptor antagonists, showed promise in treating neuropathic pain. These compounds reversed amnesia induced by the cholinergic antagonist scopolamine and significantly reversed capsaicin-induced reductions in paw withdrawal threshold. This indicates a new therapeutic potential for H3 receptor antagonists in managing not only dementia but also neuropathic pain (Medhurst et al., 2007).
Antimycobacterial Activity of Novel Compounds
Novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds were synthesized and evaluated for their antimycobacterial activities. One compound, in particular, showed high activity toward multidrug-resistant Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections resistant to conventional treatments (Sriram et al., 2007).
Synthesis and Anticancer Evaluation
Research on the synthesis and anticancer evaluation of new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated potential anticancer activity on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. This highlights the role of synthesized compounds in cancer research, with certain derivatives characterized by potent anticancer activity (Lesyk et al., 2007).
Novel Thiophene, Pyrimidine, and Coumarin Derivatives
The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored for their potential antitumor activity. Some derivatives, particularly those involving cyclopenta[b]thiophene, have shown promising inhibitory effects on different cancer cell lines, indicating their potential in cancer therapy (Albratty et al., 2017).
特性
IUPAC Name |
N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-19-21(12-16(22)18-15-8-5-9-15)17(23)20(13)11-10-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIQYPMTCCXTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)NC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)
![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)
![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)
![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)